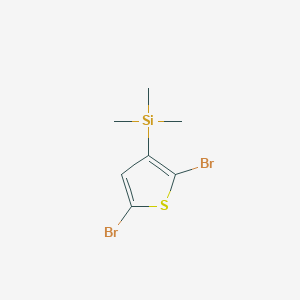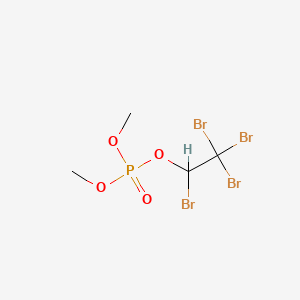
Dimethyl 1,2,2,2-tetrabromoethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1,2,2,2-tetrabromoethyl phosphate is a chemical compound known for its unique structure and properties It contains a phosphate group bonded to a tetrabromoethyl moiety, making it a compound of interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 1,2,2,2-tetrabromoethyl phosphate typically involves the reaction of dimethyl phosphite with tetrabromoethane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process requires careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise monitoring of reaction parameters. The use of catalysts and advanced purification techniques ensures that the compound is produced efficiently and meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 1,2,2,2-tetrabromoethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the tetrabromoethyl group to less brominated derivatives.
Substitution: The bromine atoms in the tetrabromoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate esters with different substituents, while reduction can produce less brominated phosphates.
Scientific Research Applications
Dimethyl 1,2,2,2-tetrabromoethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl 1,2,2,2-tetrabromoethyl phosphate involves its interaction with molecular targets and pathways in biological systems. The tetrabromoethyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The phosphate group may also play a role in these interactions, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
Dimethyl 1,2-dibromo-2,2-dichloroethyl phosphate: Known for its use as an insecticide.
Dimethyl 1,2,2,2-tetrabromoethyl phosphate: Unique due to its tetrabromoethyl group, which imparts distinct chemical and biological properties.
Uniqueness: this compound stands out due to its high bromine content, which enhances its reactivity and potential applications. Its unique structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
40806-03-9 |
|---|---|
Molecular Formula |
C4H7Br4O4P |
Molecular Weight |
469.69 g/mol |
IUPAC Name |
dimethyl 1,2,2,2-tetrabromoethyl phosphate |
InChI |
InChI=1S/C4H7Br4O4P/c1-10-13(9,11-2)12-3(5)4(6,7)8/h3H,1-2H3 |
InChI Key |
NNJOGRJSKIPHRS-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC(C(Br)(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)
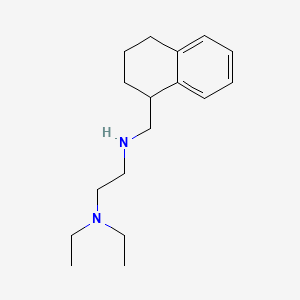
![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)
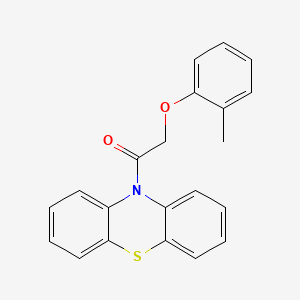
![4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium](/img/structure/B14661615.png)

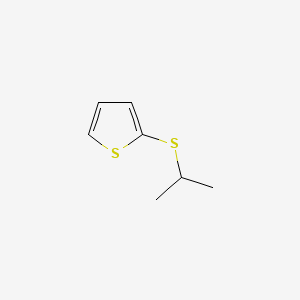
![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
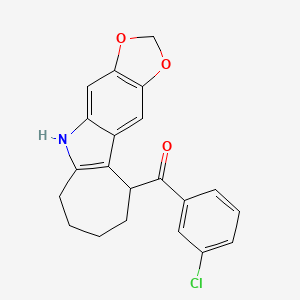


![N-[(Piperazin-1-yl)methyl]pyridine-3-carbothioamide](/img/structure/B14661666.png)
